Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-
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Overview
Description
Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is part of the imidazopyrazine family, known for its versatile applications in drug development and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl- typically involves multicomponent reactions. One efficient method is the iodine-catalyzed one-pot three-component condensation. This reaction involves the combination of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide. The reaction proceeds via a [4 + 1] cycloaddition mechanism, yielding the desired imidazopyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts like iodine suggest that scalable production is feasible. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized imidazopyrazine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecular structures.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to exhibit anticancer activity by inhibiting specific kinases involved in cell proliferation . The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrazine derivatives
Uniqueness
Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl- stands out due to its unique structural features and versatile reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable scaffold in drug development and organic synthesis .
Properties
CAS No. |
787590-54-9 |
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Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H14N4/c1-17(2)13-14-16-10-12(18(14)9-8-15-13)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
DOELCXWOYGSAIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CN2C1=NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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